molecular formula C12H16Cl2N2O B098947 N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide CAS No. 17751-06-3

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide

Cat. No. B098947
CAS RN: 17751-06-3
M. Wt: 275.17 g/mol
InChI Key: CIQALKSZMQAMMD-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation in various medical conditions. It was first introduced in the 1970s and has since become one of the most commonly prescribed drugs worldwide.

Mechanism of Action

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of cytokine production, and the modulation of immune cell activity. It has also been shown to have analgesic, anti-inflammatory, and antipyretic effects.

Advantages and Limitations for Lab Experiments

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide has several advantages for lab experiments, including its availability, low cost, and well-established safety profile. However, it also has some limitations, including its potential to cause cytotoxicity in certain cell types and its potential to interfere with the activity of other drugs.

Future Directions

There are several future directions for research on N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide, including its potential use in cancer treatment, its effects on the gut microbiome, and its potential to modulate the immune response in autoimmune diseases. Additionally, more research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential new targets for drug development.
Conclusion:
In conclusion, this compound is a widely used NSAID that has been extensively studied for its therapeutic effects in various medical conditions. It works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and reducing pain and inflammation. Although it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including its potential use in cancer treatment and its effects on the gut microbiome.

Synthesis Methods

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide can be synthesized using various methods, including the reaction of 2,6-dichloroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with diethylamine. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with diethylamine, followed by the reaction of the resulting product with sodium acetate.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide has been extensively studied for its therapeutic effects in various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

17751-06-3

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(4-2)8-11(17)15-12-9(13)6-5-7-10(12)14/h5-7H,3-4,8H2,1-2H3,(H,15,17)

InChI Key

CIQALKSZMQAMMD-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1Cl)Cl

Other CAS RN

17751-06-3

synonyms

N-(2,6-Dichlorophenyl)-2-(diethylamino)acetamide

Origin of Product

United States

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